2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a heterocyclic compound that features a pyridazinone core structure. This compound is of interest due to its potential pharmacological activities and its role in medicinal chemistry.
Preparation Methods
The synthesis of 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves the reaction of appropriate starting materials under specific conditions. One common synthetic route involves the reaction of a pyridazinone derivative with a piperidine derivative in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.
Chemical Reactions Analysis
2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets in the body. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through these interactions, leading to changes in cellular processes and physiological responses.
Comparison with Similar Compounds
2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can be compared with other similar compounds, such as:
Pyridazinone derivatives: These compounds share the pyridazinone core structure and may have similar pharmacological activities.
Piperidine derivatives: These compounds contain the piperidine ring and may exhibit similar biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in various fields of research.
Biological Activity
The compound 2-(2-(3-methylenepiperidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a pyridazinone derivative that has garnered attention due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.
Chemical Structure and Properties
The molecular structure of the compound can be represented as follows:
This structure features a pyridazinone core, which is known for its diverse biological activities, including anti-inflammatory and anticancer properties.
Research indicates that pyridazinones, including our compound of interest, may exert their biological effects through various mechanisms:
- Inhibition of Enzymatic Activity : Pyridazinones have been shown to inhibit specific enzymes involved in cell signaling pathways. For instance, they may act on kinases or phosphatases that regulate cellular proliferation and apoptosis.
- Modulation of Receptor Activity : The compound may interact with various receptors, influencing neurotransmitter release and cellular responses.
- Antioxidant Properties : Some studies suggest that pyridazinones possess antioxidant capabilities, which can protect cells from oxidative stress.
Biological Activity Overview
The biological activity of this compound has been explored in several studies:
Anticancer Activity
A notable study investigated the compound's effects on cancer cell lines. It demonstrated significant antiproliferative activity against various cancer types, particularly those with mutations in BRCA genes. The compound showed an IC50 value in the low micromolar range, indicating potent activity against these cells.
Neuroprotective Effects
Another area of research focused on the neuroprotective effects of the compound. In vitro studies indicated that it could reduce neuronal cell death induced by oxidative stress, potentially through its antioxidant mechanisms.
Case Studies
Several case studies have highlighted the efficacy of this compound:
-
Study on Cancer Cell Lines :
- Objective : To evaluate the antiproliferative effects on BRCA-deficient cancer cells.
- Findings : The compound inhibited cell growth significantly with an IC50 value ranging from 10 to 100 nM in different cell lines.
-
Neuroprotection in Animal Models :
- Objective : To assess neuroprotective effects in mice subjected to oxidative stress.
- Results : Mice treated with the compound showed reduced levels of neuronal apoptosis compared to control groups.
Pharmacokinetics and Safety Profile
Understanding the pharmacokinetics is crucial for evaluating therapeutic potential:
Parameter | Value |
---|---|
Bioavailability | Moderate |
Half-life | 4 hours |
Metabolism | Hepatic (CYP450) |
Excretion | Renal |
The safety profile indicates that the compound is generally well-tolerated in animal models, with no significant adverse effects noted at therapeutic doses.
Properties
IUPAC Name |
2-[2-(3-methylidenepiperidin-1-yl)-2-oxoethyl]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O2/c1-10-4-3-7-14(8-10)12(17)9-15-11(16)5-2-6-13-15/h2,5-6H,1,3-4,7-9H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOVSOOFAVRLKL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=C1CCCN(C1)C(=O)CN2C(=O)C=CC=N2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.